![molecular formula C63H91CoN13O14P<br>C63H91CoN13O14P- B1265054 carbanide;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B1265054.png)

carbanide;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl] phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

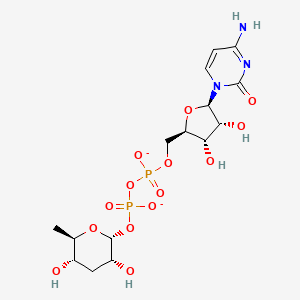

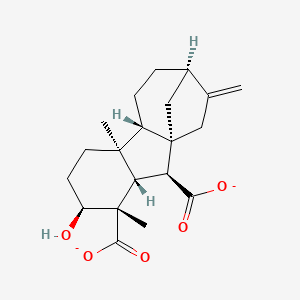

Description

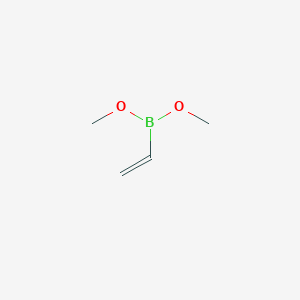

, belongs to the cobalamin family and is a form of vitamin B12. Unlike cyanocobalamin, which contains a cyano group at the cobalt center, methylcobalamin features a methyl group. Structurally, it exhibits an octahedral cobalt(III) center and appears as bright red crystals .

Preparation Methods

Synthetic Routes:: Methylcobalamin can be synthesized in the laboratory by reducing cyanocobalamin (another form of vitamin B12) with sodium borohydride in an alkaline solution. This reduction replaces the cyano group with a methyl group, yielding methylcobalamin.

Industrial Production:: Industrial production methods involve fermentation processes using specific microorganisms. These organisms produce methylcobalamin, which can then be isolated and purified for various applications.

Chemical Reactions Analysis

Types of Reactions:: Methylcobalamin participates in various chemical reactions, including:

Redox Reactions: It undergoes oxidation and reduction processes.

Substitution Reactions: Methylcobalamin can exchange ligands around the cobalt center.

Reduction: Sodium borohydride (NaBH) in an alkaline medium.

Substitution: Various ligands can replace the methyl group, leading to different cobalamin derivatives.

Major Products:: The primary product of methylcobalamin reactions is itself, as it serves as a cofactor in essential biochemical pathways.

Scientific Research Applications

Methylcobalamin plays crucial roles in:

Neurology: It is used to treat peripheral neuropathy, diabetic neuropathy, and as a preliminary treatment for amyotrophic lateral sclerosis (ALS).

Hematology: Methylcobalamin supports red blood cell production.

DNA and RNA Synthesis: It contributes to nucleic acid synthesis.

Mechanism of Action

Methylcobalamin acts as a cofactor for enzymes involved in various metabolic pathways. It participates in reactions related to methionine synthesis, myelin formation, and homocysteine metabolism. Its molecular targets include enzymes such as methionine synthase and methylmalonyl-CoA mutase.

Comparison with Similar Compounds

Methylcobalamin stands out due to its methyl group, which distinguishes it from other cobalamins. Similar compounds include cyanocobalamin (with a cyano group) and hydroxocobalamin (with a hydroxyl group).

Properties

Molecular Formula |

C63H91CoN13O14P C63H91CoN13O14P- |

|---|---|

Molecular Weight |

1344.4 g/mol |

IUPAC Name |

carbanide;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl] phosphate |

InChI |

InChI=1S/C62H90N13O14P.CH3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;/q;-1;+2/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;/m1../s1 |

InChI Key |

QXOMMGINPOYKPR-WZHZPDAFSA-L |

Isomeric SMILES |

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](/C(=C(/C7=N/C(=C\C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/[C@H]([C@]7(C)CC(=O)N)CCC(=O)N)\C)/[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2] |

Canonical SMILES |

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2] |

Synonyms |

CH3-B12 mecobalamin mecobalamin monohydrate mecobalamin, (13beta)-isomer mecobalamin, 3H-labeled mecobalamin, 57Co-labeled mecobalamin, Co-methyl-13C-labeled mecobalamin, Co-methyl-14C-labeled methylcobalamin methylcobalamine methylvitamin B12 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-Dichlorobenzoyl)oxy]-3-[2-(2,6-dichlorophenyl)-6-quinolyl]propanoic acid](/img/structure/B1264991.png)

![2-(2,6-dimethylphenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B1264995.png)